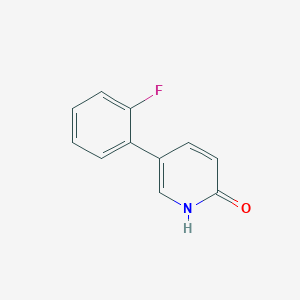

5-(2-Fluorophenyl)pyridin-2(1H)-one

Descripción

Structurally, it features a pyridin-2(1H)-one core substituted at the 5-position with a 2-fluorophenyl group. This compound is synthesized via copper(II)-mediated coupling reactions, as demonstrated in its preparation from 5-(2-fluorophenyl)pyridin-2(1H)-one and a boronate ester in pyridine under reflux conditions . The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity, common traits in fluorinated bioactive molecules.

Propiedades

Número CAS |

1111105-99-7 |

|---|---|

Fórmula molecular |

C11H8FNO |

Peso molecular |

189.19 g/mol |

Nombre IUPAC |

5-(2-fluorophenyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-7H,(H,13,14) |

Clave InChI |

LZFRLLXVSFDDQU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CNC(=O)C=C2)F |

SMILES canónico |

C1=CC=C(C(=C1)C2=CNC(=O)C=C2)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations:

- Fluorine Position: The 2-fluorophenyl group in the target compound may confer steric and electronic effects distinct from 3- or 4-fluoro isomers. For example, 5-(3,5-Difluorophenyl)pyridin-2(1H)-one has higher lipophilicity, which could enhance blood-brain barrier penetration .

- Functional Groups: Methoxy (e.g., in 5-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one) improves solubility but may reduce metabolic stability compared to halogens .

- Biological Activity: Bromine substitution (e.g., compound 69 in ) correlates with potent anti-allodynic effects, suggesting halogen size and electronegativity influence target engagement.

Pharmacological Profiles

- Neuropathic Pain Management: 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (compound 69) demonstrated rapid reversal of mechanical allodynia in rats, attributed to its dual substitution pattern .

- Antifibrotic Potential: Derivatives like 1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one (from ) show promise in fibrosis models, though fluorophenyl analogues remain underexplored in this context.

- Safety Considerations: Hydroxymethyl-substituted pyridinones (e.g., 5-(hydroxymethyl)pyridin-2(1H)-one) exhibit favorable safety profiles , suggesting that electron-withdrawing groups (e.g., fluorine) may further reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.